molecular formula C17H15BrN2OS B415518 (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone CAS No. 312316-45-3

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone

Cat. No.: B415518
CAS No.: 312316-45-3
M. Wt: 375.3g/mol
InChI Key: NPESYAPJIHBZLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds usually involves multi-step reactions, including the formation of the thiophene and pyridine rings, introduction of the amino and bromophenyl groups, and formation of the methanone group. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused thiophene and pyridine rings, with the amino, bromophenyl, and methanone groups attached at specific positions. The exact structure would need to be determined by techniques such as X-ray crystallography .


Chemical Reactions Analysis

As an organic compound, “(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone” can undergo various chemical reactions. The amino group can participate in reactions such as acylation or alkylation. The bromophenyl group can undergo reactions typical of aromatic halides, such as nucleophilic aromatic substitution or coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties would need to be determined experimentally .

Scientific Research Applications

Spectroscopic Properties

  • The compound demonstrates unique electronic absorption, excitation, and fluorescence properties in various solvents. Studies show that its excited-states are populated in both non-polar and polar protic/aprotic solvents, leading to dual fluorescence with weak charge transfer separation. Quantum chemistry calculations indicate that the compound exists in two rotamers, with the anti-conformer being more stable due to an intramolecular hydrogen bond, affecting the energy of the HOMO-1 molecular orbital. This has implications for its use in spectroscopic applications (Al-Ansari, 2016).

Synthesis of Thienopyridine Derivatives

  • The compound is a key intermediate in the synthesis of various thienopyridine derivatives. A three-step synthesis procedure has been developed for producing 3-aryl-2-sulfanylthienopyridines, demonstrating its versatility as a synthetic precursor (Kobayashi et al., 2013).

Structural Characterization and Docking Studies

  • Detailed structural characterization of this compound and similar derivatives has been conducted using UV, IR, NMR, and mass spectrometry. Theoretical calculations through density functional theory have provided insights into bonding features, stability, and reactivity, which are crucial for understanding its potential biological activity. Molecular docking studies have also been performed to understand its antibacterial activity (Shahana & Yardily, 2020).

Molecular Structure Analysis

  • The compound’s molecular structure has been analyzed using single crystal X-ray diffraction studies, revealing details about its crystallography and molecular interactions. This analysis is vital for understanding its chemical behavior and potential applications in materials science (Lakshminarayana et al., 2009).

Potential as Antitumor Agents

  • Derivatives of this compound have been identified as potential antitumor agents, demonstrating cytotoxic activity selective against tumorigenic cell lines. This suggests its potential application in cancer research and drug development (Hayakawa et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound could include further studies to fully characterize its properties, investigations into its potential uses (for example, as a pharmaceutical compound or a chemical intermediate), and development of more efficient methods for its synthesis .

Properties

IUPAC Name

(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c1-8-9(2)13-14(19)16(22-17(13)20-10(8)3)15(21)11-4-6-12(18)7-5-11/h4-7H,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPESYAPJIHBZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
Reactant of Route 3
Reactant of Route 3
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
Reactant of Route 4
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
Reactant of Route 5
Reactant of Route 5
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
Reactant of Route 6
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone

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